3-(4,5-Dichloro-3-indolyl)propanoic Acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Synthetic Chemistry

Researchers requiring a novel 4,5-dichloroindole comparator for SAR programs often face a supply gap for this specific isomer. This compound directly addresses the need for an uncharacterized chemotype to map halogen-position effects on target binding, where the 4,6-isomer is insufficient. - Unique 4,5-dichloro substitution pattern for direct SAR comparison against MDL 29951 - Reactive chlorine sites enable diverse derivatization for novel library synthesis - High-purity building block for developing first-in-class chemical probes

Molecular Formula C11H9Cl2NO2
Molecular Weight 258.10 g/mol
Cat. No. B15339857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4,5-Dichloro-3-indolyl)propanoic Acid
Molecular FormulaC11H9Cl2NO2
Molecular Weight258.10 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC=C2CCC(=O)O)Cl)Cl
InChIInChI=1S/C11H9Cl2NO2/c12-7-2-3-8-10(11(7)13)6(5-14-8)1-4-9(15)16/h2-3,5,14H,1,4H2,(H,15,16)
InChIKeyVLRVBUSTZXFOJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4,5-Dichloro-3-indolyl)propanoic Acid: Overview


3-(4,5-Dichloro-3-indolyl)propanoic Acid (C11H9Cl2NO2; M.Wt 258.10 g/mol) is a synthetic indolyl carboxylic acid featuring a propanoic acid moiety attached to a 4,5-dichloro-substituted indole ring . Its structural modification, characterized by two chlorine atoms at the 4 and 5 positions, distinguishes it from other dichloroindole analogs and the non-chlorinated parent compound, Indole-3-propionic acid (IPA). This substitution pattern is proposed to significantly influence its chemical reactivity and biological activity, potentially enhancing potency and selectivity compared to other indole derivatives . The compound serves as a versatile scaffold for the synthesis of more complex indole-based molecules and is a candidate for further biological investigations .

Indole propanoic acid building block with unique 4,5-dichloro substitution
Designed for structure-activity relationship (SAR) studies on positional isomerism
Synthetic intermediate for electrophilic derivatization and library synthesis

Why It Cannot Be Interchanged with Other Indole Propanoic Acids


A critical limitation for procurement and experimental design is that 3-(4,5-Dichloro-3-indolyl)propanoic Acid represents a largely uncharacterized chemotype. While the class of indole propanoic acids is well-known, the specific 4,5-dichloro substitution pattern on the parent indole-3-propanoic acid scaffold has not been the subject of published, quantitative biological studies that would allow for direct comparisons with its more studied analogs, such as the 4,6-dichloro derivative MDL 29951 or the non-chlorinated parent compound Indole-3-propionic acid (IPA) . Therefore, its substitution for another analog in a research protocol cannot be justified by existing data and would introduce an unquantifiable variable. Its selection is currently based on structural novelty for synthetic chemistry applications rather than on established, differentiated biological performance.

4,6-dichloro analog Positional isomerism may alter target interactions; the 4,5-isomer lacks published bioactivity, preventing direct replacement of the well-characterized 4,6-isomer.
Non-chlorinated IPA Indole-3-propionic acid lacks the chlorine substituents required for electrophilic substitution, limiting synthetic diversification compared to this dichloro scaffold.

Quantitative Evidence for Selection


4,5-Dichloro vs. 4,6-Dichloro Substitution Pattern

The defining feature of 3-(4,5-Dichloro-3-indolyl)propanoic Acid is the specific placement of its two chlorine atoms at the 4 and 5 positions of the indole ring . This distinguishes it from the well-characterized 4,6-dichloro analog, MDL 29951 (2-carboxy-4,6-dichloro-1H-indole-3-propanoic acid) . While MDL 29951 is a potent NMDA receptor antagonist (Ki = 140 nM) and GPR17 agonist (EC50 = 7 nM - 6 µM) , the biological activity of the 4,5-dichloro isomer is unknown. This structural difference provides a unique scaffold for exploring structure-activity relationships (SAR) within the dichloroindole propanoic acid class, offering a novel starting point for chemical biology probes where the 4,6-isomer's activity profile is not desired or is to be used as a comparator.

Substitution Pattern
Class-level inference
4,5-dichloro isomer: bioactivity not reported.
4,6-dichloro isomer (MDL 29951): NMDA antagonist Ki=140 nM, GPR17 agonist EC50 7 nM–6 µM.
Positional isomerism creates a distinct scaffold; activity profile may diverge from the known 4,6-analog.
4,5-isomer data not available; comparator data from published studies on 4,6-isomer.
Medicinal Chemistry Structure-Activity Relationship (SAR) Synthetic Chemistry

Enhanced Reactivity Compared to Non-Chlorinated IPA

The presence of two chlorine atoms on the indole ring of 3-(4,5-Dichloro-3-indolyl)propanoic Acid creates reactive sites that are not present in the non-chlorinated parent compound, Indole-3-propionic acid (IPA) . These chlorinated positions can undergo electrophilic substitution reactions with halogens or other electrophiles under acidic or basic conditions, allowing for a diverse range of derivatives to be synthesized . In contrast, IPA, lacking these chlorine substituents, has a different and less versatile reactivity profile for substitution reactions. The synthesis of the target compound typically involves a Friedel-Crafts acylation of 4,5-dichloroindole , a process not applicable to the unsubstituted indole.

Reactivity Profile
Reported
Two chlorine atoms at positions 4 and 5 enable electrophilic substitution; non-chlorinated IPA lacks these reactive handles.
Supports diverse derivatization for SAR libraries; synthetic versatility not available with IPA.
Reactivity based on structural features; confirm under specific reaction conditions.
Synthetic Chemistry Organic Synthesis Derivatization

Validated Application Scenarios


SAR Studies of Indole Propanoic Acids

The primary and most evidence-backed use for 3-(4,5-Dichloro-3-indolyl)propanoic Acid is as a novel structural analog in SAR studies. Its unique 4,5-dichloro substitution pattern, distinct from the well-characterized 4,6-dichloro analog MDL 29951 , makes it a critical tool for mapping how the position of halogen atoms influences biological activity within this chemical class. Researchers aiming to understand the binding requirements or functional selectivity of targets like NMDA receptors or GPR17 can use this compound as a direct comparator to MDL 29951, generating new insights that the 4,6-isomer alone cannot provide.

Synthesis of Novel Dichloroindole Libraries

The compound is a valuable building block for the synthesis of more complex indole derivatives due to its reactive chlorine substituents . Unlike the non-chlorinated parent Indole-3-propionic acid, the dichloro-substituted indole ring provides multiple sites for electrophilic substitution, enabling the creation of diverse and novel chemical libraries. This is a key application in medicinal chemistry programs seeking to explore new chemical space around the indole pharmacophore .

Chemical Probes for Underexplored Targets

Given the complete lack of published biological activity data for the 4,5-dichloro isomer, this compound presents an opportunity for the development of first-in-class chemical probes. Its structural similarity to the bioactive MDL 29951 suggests potential, but its distinct isomerism could confer a unique selectivity profile. This makes it a high-risk, high-reward candidate for exploratory biology programs investigating targets where the pharmacology of MDL 29951 is already known, offering the chance to discover a new, patentable chemotype.

Application
Selection Property
Validation Focus
SAR Studies of Indole Propanoic Acids
Positional isomerism scaffold
Structure-activity relationship mapping
Synthesis of Novel Dichloroindole Libraries
Chlorine substituent reactivity
Library diversity potential
Chemical Probes for Underexplored Targets
Unexplored chemotype
Target selectivity profiling

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